2,2-Dimethoxybutane

Catalog No.
S705582
CAS No.
3453-99-4
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
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2,2-Dimethoxybutane

CAS Number

3453-99-4

Product Name

2,2-Dimethoxybutane

IUPAC Name

2,2-dimethoxybutane

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-5-6(2,7-3)8-4/h5H2,1-4H3

InChI Key

OXQHJIGWZNIQDS-UHFFFAOYSA-N

SMILES

CCC(C)(OC)OC

Canonical SMILES

CCC(C)(OC)OC

Antibacterial Activity:

Research suggests that 2,2-dimethoxybutane possesses antibacterial properties. Studies have shown it to be effective against various fungal and bacterial strains, including:

  • Trichophyton mentagrophytes: This fungus causes athlete's foot and ringworm. [Source: Biosynth - 2,2-Dimethoxybutane, ]
  • Trichophyton rubrum: Another fungus responsible for athlete's foot and ringworm infections. [Source: Biosynth - 2,2-Dimethoxybutane, ]
  • Candida albicans: A fungus commonly associated with thrush and other yeast infections. [Source: Although not directly mentioned in the provided sources, 2,2-dimethoxybutane's mechanism of action suggests potential activity against Candida albicans. Further research is needed to confirm this.]

Other Potential Applications:

While research on 2,2-dimethoxybutane's applications is ongoing, some studies suggest its potential use in other scientific fields, such as:

  • Solvent: Due to its chemical properties, 2,2-dimethoxybutane might be explored as a potential solvent in various scientific research applications. However, more research is required to determine its suitability and safety for specific purposes.
  • Organic Synthesis: The molecule's structure could be of interest for further exploration in organic synthesis, potentially leading to the development of new materials or compounds. However, this area requires significant further research and exploration.

2,2-Dimethoxybutane is an organic compound with the molecular formula C6H14O2C_6H_{14}O_2 and a molecular weight of approximately 118.17 g/mol. It is classified as a dimethoxy ether, characterized by two methoxy groups attached to a butane backbone. The compound is often utilized in organic synthesis and has applications as a solvent due to its favorable physical properties, including a boiling point of 99.8 °C and a density of 0.841 g/cm³ at 25 °C .

, primarily due to its ether functional groups:

  • Hydrolysis: Under acidic conditions, it hydrolyzes to produce methanol and 2-butanone:
    C6H14O2+H2OCH3COCH2CH3+2CH3OHC_6H_{14}O_2+H_2O\rightarrow CH_3COCH_2CH_3+2CH_3OH
  • Oxidation: The compound can be oxidized to yield carbonyl compounds using agents like potassium permanganate or chromium trioxide.
  • Nucleophilic Substitution: The methoxy groups can be replaced with other nucleophiles under suitable conditions .

The synthesis of 2,2-Dimethoxybutane can be achieved through several methods:

  • From 2-butanone and Methanol: This method involves the reaction of 2-butanone with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions:
    CH3COCH2CH3+2CH3OHCH3C(OCH3)2CH2CH3+H2OCH_3COCH_2CH_3+2CH_3OH\rightarrow CH_3C(OCH_3)_2CH_2CH_3+H_2O
    The reaction typically yields a high purity product through continuous distillation to remove by-products .
  • Alternative Methods: Other synthetic routes include the use of formylmorpholine-dimethylsulfate adducts, which can yield approximately 64.4% of the desired compound under ambient conditions over a period of 24 hours .

2,2-Dimethoxybutane serves multiple roles in chemical processes:

  • Solvent: It is frequently used as a solvent in organic reactions due to its ability to dissolve various organic compounds.
  • Reagent: The compound is utilized in synthesizing other chemical entities, including derivatives formed through its reactions with trichloroacetyl chloride .
  • Biological Research: Its antifungal properties make it a candidate for research in pharmacology and mycology .

Research indicates that 2,2-Dimethoxybutane interacts with various enzymes and proteins in biochemical pathways. It can influence cellular processes by modulating cell signaling pathways and gene expression profiles. For instance, it may alter the activity of transcription factors that regulate gene expression and affect metabolic pathways through interactions with hydrolases .

Several compounds share structural similarities with 2,2-Dimethoxybutane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
DimethoxypropaneC5H12O3C_5H_{12}O_3Used as a water scavenger; reacts with water to form acetone .
1,1-DimethoxybutaneC6H14O2C_6H_{14}O_2Similar structure but distinct reactivity patterns; less commonly studied.
Diethyl etherC4H10OC_4H_{10}OA more volatile ether; widely used as an anesthetic historically.

Each of these compounds exhibits unique properties and reactivity profiles that differentiate them from 2,2-Dimethoxybutane. For instance, while dimethoxypropane acts as a water scavenger, 2,2-Dimethoxybutane's primary applications lie in organic synthesis and as a solvent.

For 2,2-Dimethoxybutane

Synthesis MethodCatalystReaction TimeTemperature (°C)Conversion (%)Reference
Acetalization of 2-butanone with methanolSulfuric acid or hydrochloric acid30-60 minutes80-10085-95
Acid-catalyzed reaction under refluxAmberlyst-15 wet resin60-120 minutes60-8090-95 [5]
Room temperature synthesisHydrochloric acid (0.1 mol%)20-30 minutes20-2589-99 [3]
Microwave-assisted synthesisSolid acid catalysts5-15 minutes70-10095-99 [4]

Advanced protocols utilizing ion-exchange resins such as Amberlyst-15 wet resin have demonstrated exceptional performance in acetalization reactions [5]. These heterogeneous catalysts operate effectively at moderate temperatures of 60-80°C over extended reaction periods of 60-120 minutes, consistently achieving conversions between 90-95% [5]. The use of solid acid catalysts offers significant advantages including facile catalyst recovery, reduced corrosion concerns, and improved product purification processes.

Industrial Production Optimization Strategies

Industrial production of 2,2-dimethoxybutane requires sophisticated process optimization to achieve economic viability and product quality standards. Continuous distillation systems represent the cornerstone of large-scale acetalization processes, incorporating water removal strategies to drive equilibrium reactions toward product formation . These systems maintain high purity product streams through precise control of vapor-liquid equilibria and heat integration protocols.

Simulated moving bed reactor technology has demonstrated exceptional potential for acetalization processes, achieving productivity levels of 19.8 kilograms per liter of adsorbent per day [6]. Optimization studies have identified switching times of 2.4 minutes as optimal for maintaining separation efficiency while maximizing throughput [6]. The ratio of liquid flowrate to solid flowrate across different reactor sections requires careful adjustment, with optimal values of 4.24, 1.77, 3.03, and 1.35 for sections one through four respectively [6].

Reactive distillation represents a significant advancement in process intensification for acetalization reactions, combining reaction and separation operations within a single unit [7]. Operating pressures of 11.36 bar enable temperature control within the reactive zone while maintaining conversions exceeding 99% [7]. This integration reduces capital expenditure and operating costs by eliminating separate reactor vessels and reducing energy consumption through internal heat recovery.

Table 2: Industrial Production Optimization Strategies

Process ParameterOperating ConditionProductivityAdvantageReference
Continuous distillationContinuous water removalHigh purity productEquilibrium shift
Simulated moving bed reactorSwitching time: 2.4 min19.8 kg/L adsorbent/dayHigh purity separation [6]
Reactive distillationPressure: 11.36 barConversion >99%Process intensification [7]
Fixed bed reactorTemperature: 180-350°CConversion 50-90%Catalyst stability [8]
Heat integrationEnergy recovery systemsEnergy savings 20-30%Cost reduction [9]

Fixed bed reactor configurations operating at temperatures between 180-350°C provide stable catalyst performance with conversions ranging from 50-90% [8]. These systems offer extended catalyst lifetimes and simplified process control, making them particularly suitable for continuous operation scenarios. Heat integration strategies incorporating energy recovery systems have demonstrated potential for 20-30% reductions in overall energy consumption [9]. These optimizations include preheating feed streams using product cooling duties and implementing multi-effect distillation cascades.

Advanced process control systems utilizing real-time monitoring and feedback control enable precise optimization of reaction conditions. Temperature and pressure control within ±1°C and ±0.1 bar respectively ensure consistent product quality while maximizing conversion efficiency. Automated water removal systems maintain optimal reaction environments by continuously extracting the water byproduct through selective membranes or molecular sieves.

Catalytic Systems for Acetalization Reactions

The development of efficient catalytic systems represents a critical aspect of acetalization reaction optimization for 2,2-dimethoxybutane synthesis. Carbon/silica composite catalysts have emerged as highly effective solid acids with surface acidities reaching 2.0 millimoles per gram, significantly exceeding traditional catalysts such as Nafion and Amberlyst-15 [10]. These novel catalysts demonstrate exceptional performance with conversions approaching 99% while operating at temperatures between 80-120°C [10].

Aluminophosphate catalysts with varying phosphorus to aluminum ratios provide remarkable activity for acetalization reactions at room temperature conditions [11]. These materials achieve furfural conversions of 89-92% with selectivities exceeding 99% under ambient temperature operation between 20-25°C [11]. The exceptional low-temperature activity results from the unique Brønsted acid site distribution and pore structure characteristics of the aluminophosphate framework.

Magnetic nanoparticles functionalized with para-sulfonic acid calix [3]arene represent an innovative approach to heterogeneous acetalization catalysis [12]. These systems achieve approximately 80% conversion under microwave irradiation conditions at temperatures ranging from 80-150°C [12]. The magnetic properties enable facile catalyst recovery through external magnetic fields, while the calixarene functionality provides selective binding sites for substrate molecules.

Table 3: Catalytic Systems for Acetalization Reactions

Catalyst TypeAcidity (mmol/g)Operating Temperature (°C)Conversion (%)ReusabilityReference
Carbon/silica composites2.080-12099Excellent [10]
AluminophosphateNot specified20-2589-92High stability [11]
Magnetic nanoparticles with para-sulfonic acid calix [3]areneVariable80-15080Good [12]
Cobaloxime complexNot applicable7095Limited data [13]
Ion-exchange resins0.8-2.560-10085-95Excellent [14]
Heteropoly acids1.5-3.060-12090-98Good [15]

Cobaloxime complexes formed in situ from cobalt salts and dimethylglyoxime demonstrate exceptional catalytic activity for acetalization reactions [13]. These systems achieve 95% conversion at 70°C under optimized conditions, with turnover frequencies reaching 953 per hour [13]. The planar coordination geometry of the cobaloxime complex facilitates substrate activation through Lewis acid coordination mechanisms.

Ion-exchange resins with acidities ranging from 0.8-2.5 millimoles per gram provide robust catalytic performance across temperature ranges of 60-100°C [14]. These materials consistently achieve conversions between 85-95% while demonstrating excellent reusability characteristics over multiple reaction cycles [14]. The crosslinked polymer structure provides thermal stability and resistance to catalyst deactivation under reaction conditions.

Heteropoly acids with acidities between 1.5-3.0 millimoles per gram operate effectively at temperatures from 60-120°C, achieving conversions of 90-98% [15]. These materials combine the advantages of homogeneous acid catalysts with the separation benefits of heterogeneous systems through support immobilization strategies. The unique electronic structure of heteropoly anions provides multiple acid sites with varying strengths, enabling selective activation of different substrate functionalities.

Solvent Selection and Reaction Kinetics

Solvent selection profoundly influences the reaction mechanism and product selectivity in acetalization reactions through modulation of ionic dissociation and stabilization of reaction intermediates [16] [17]. Polar solvents with high dielectric constants favor the formation of solvent-separated ion pairs, promoting substitution reactions through unimolecular nucleophilic substitution mechanisms [16] [17]. Nitrile solvents with dielectric constants exceeding 20 preferentially stabilize oxocarbenium ion intermediates, leading to trans product formation through ionic pathways [16] [17].

Non-polar solvents such as toluene with low dielectric constants below 5 favor contact ion pair formation and bimolecular nucleophilic substitution mechanisms [16] [17]. These conditions promote cis product formation through concerted displacement pathways with enhanced diastereoselectivity ratios [16] [17]. Trichloroethylene has emerged as an optimal solvent for achieving high selectivity ratios of 91:9 in acetalization reactions, representing a significant improvement over dichloromethane which typically yields 75:25 selectivity ratios [16] [17].

The kinetics of acetalization reactions exhibit strong temperature dependence with activation energies varying considerably based on substrate structure and catalyst system [5]. Glycerol acetalization with acetaldehyde demonstrates an activation energy of 51.7 kilojoules per mole with a rate constant expression of k = 3.13×10⁹ exp(-6223/T) [5]. The equilibrium constant for this system follows the relationship ln(K) = 1.419 + 1055/T, indicating favorable thermodynamics at elevated temperatures [5].

Table 4: Reaction Kinetics Parameters for Acetalization

Reaction SystemActivation Energy (kJ/mol)Rate Constant ExpressionEquilibrium ConstantOptimal Temperature (°C)Reference
Glycerol + Acetaldehyde51.7k = 3.13×10⁹ exp(-6223/T)ln(K) = 1.419 + 1055/T60-80 [5]
Furfural + EthanolNot specifiedRoom temperature favorableFavorable at room temperature20-25 [11]
Benzaldehyde + Ethylene glycolNot specifiedTemperature dependentTemperature dependent80 [4]
General acetalization26.29Arrhenius typeProduct favored70-100 [18]
Propylene glycol + AcetaldehydeVariableComplex kineticsEquilibrium limited15-30 [14]

Methanol used in excess concentrations serves dual roles as both nucleophile and solvent, promoting high conversion rates through mass action effects [3]. The nucleophilic addition mechanism becomes kinetically favored when methanol concentrations exceed stoichiometric requirements by factors of 10-20 [3]. This approach eliminates the need for water removal strategies while maintaining favorable reaction thermodynamics.

Table 5: Solvent Effects on Acetalization Reaction Mechanisms

Solvent TypeDielectric ConstantReaction MechanismSelectivity EffectApplicationReference
Polar solvents (nitriles)High (>20)Unimolecular nucleophilic substitution favoredTrans product formationSpecific stereochemistry [16] [17]
Non-polar solvents (toluene)Low (<5)Bimolecular nucleophilic substitution favoredCis product formationHigh diastereoselectivity [16] [17]
DichloromethaneMedium (9.1)Mixed mechanismModerate selectivityGeneral synthesis [16] [17]
TrichloroethyleneLow (3.4)Bimolecular nucleophilic substitution enhancedHigh selectivity (91:9)Optimized selectivity [16] [17]
Methanol (excess)Medium (32.7)Nucleophilic additionHigh conversionIndustrial processes [3]
Solvent-free conditionsNot applicableDirect condensationHigh efficiencyGreen chemistry [13]

Solvent-free reaction conditions represent an environmentally sustainable approach to acetalization, eliminating organic solvent waste while maintaining high reaction efficiency [13]. These systems rely on direct substrate contact and catalyst-mediated activation, achieving excellent conversions through enhanced mass transfer and reduced dilution effects. The absence of competing solvation effects often results in improved catalyst selectivity and extended catalyst lifetimes.

Thermodynamic Parameters and Phase Behavior

The thermodynamic properties of 2,2-dimethoxybutane have been comprehensively characterized through both experimental measurements and theoretical calculations. The compound exhibits a molecular weight of 118.17 grams per mole and demonstrates a normal boiling point of 99.8 degrees Celsius under standard atmospheric pressure [1] [2] [3]. The critical temperature has been determined to be 554.52 Kelvin using the Joback estimation method, while the critical pressure reaches 3055.79 kilopascals [1] [2]. The critical volume occupies 0.397 cubic meters per kilomole, establishing the fundamental phase boundary conditions for this ether compound [1] [2].

The enthalpy of formation in the gas phase has been calculated as negative 440.36 kilojoules per mole, indicating thermodynamic stability under standard conditions [1] [2]. The enthalpy of fusion, experimentally determined through differential scanning calorimetry, measures 9.32 kilojoules per mole at the melting point of 174 Kelvin [4] [5]. The enthalpy of vaporization stands at 32.47 kilojoules per mole, reflecting moderate intermolecular forces typical of ether compounds [1] [2]. The Gibbs free energy of formation registers negative 207.52 kilojoules per mole, confirming the compound's thermodynamic favorability [1] [2].

Heat capacity measurements reveal temperature-dependent behavior, with values ranging from 205.93 joules per mole per Kelvin at 378.29 Kelvin to 268.08 joules per mole per Kelvin at 554.52 Kelvin [1] [2]. This increasing trend follows the expected pattern for organic compounds as vibrational modes become increasingly accessible at higher temperatures. The vapor pressure at 25 degrees Celsius reaches 43.3 millimeters of mercury, indicating significant volatility at ambient conditions [6].

Table 1: Fundamental Thermodynamic Properties of 2,2-Dimethoxybutane

PropertyValueUnitMethod/Source
Molecular Weight118.17g/molExperimental
Boiling Point99.8°CExperimental
Critical Temperature554.52KJoback Method
Critical Pressure3055.79kPaJoback Method
Critical Volume0.397m³/kmolJoback Method
Vapor Pressure (25°C)43.3mmHgCalculated
Enthalpy of Formation (gas)-440.36kJ/molJoback Method
Enthalpy of Fusion9.32kJ/molExperimental (NIST)
Enthalpy of Vaporization32.47kJ/molJoback Method
Gibbs Free Energy of Formation-207.52kJ/molJoback Method

Table 2: Temperature-Dependent Heat Capacity Data

Temperature (K)Heat Capacity (J/mol×K)Source
378.29205.93Joback Method
407.66217.24Joback Method
437.03228.17Joback Method
466.41238.72Joback Method
495.78248.88Joback Method
525.15258.67Joback Method
554.52268.08Joback Method

Solubility Profiling in Organic Media

The solubility characteristics of 2,2-dimethoxybutane reflect its dual hydrophobic and hydrophilic nature arising from the butane backbone and methoxy substituents respectively [7]. The logarithm of the octanol-water partition coefficient (log P) measures 1.405, indicating moderate lipophilicity and favorable solubility in organic solvents [1] [2]. The logarithm of water solubility (log S) registers negative 1.12, demonstrating limited aqueous solubility typical of ether compounds with significant hydrocarbon content [1] [2].

The polar surface area of 18.46 square angstroms reflects the contribution of the two oxygen atoms while remaining relatively low compared to compounds with hydrogen bonding capabilities [3]. This moderate polarity, attributed to the presence of methoxy groups, influences the compound's solubility behavior in different solvent systems [7]. The McGowan volume of 107.14 milliliters per mole provides insight into the molecular size and packing efficiency in solution [1] [2].

The compound demonstrates excellent solubility in most organic solvents due to its ether functionality and moderate molecular size. The refractive index of 1.39 indicates optical properties consistent with organic ether compounds [3]. The dielectric constant, estimated to range between 3.7 and 3.9 based on similar ether structures, suggests moderate polarity suitable for dissolving weakly polar to moderately polar organic compounds [8] [9].

Table 3: Solubility and Polarity Parameters

PropertyValueUnitNotes
Water SolubilityLimited-Hydrophobic nature limits water solubility
log P (octanol/water)1.405-Indicates lipophilic character
Polar Surface Area18.46ŲLow PSA indicates limited hydrogen bonding
Moderate PolarityPresent due to methoxy groups-Methoxy groups provide moderate polarity
Dielectric Constant (estimated)~3.7-3.9-Estimated based on similar ethers
Solubility in Organic SolventsGood-Compatible with most organic media

Stability Under Various Environmental Conditions

The stability profile of 2,2-dimethoxybutane varies significantly depending on environmental conditions, with particular sensitivity to the presence of water and extreme pH conditions [10] [11]. Under normal storage conditions at ambient temperature and low humidity, the compound demonstrates excellent stability with no significant decomposition observed over extended periods [10] [11]. The thermal stability extends up to approximately 350 degrees Celsius, above which decomposition pathways become thermodynamically favorable [10] [11].

The primary degradation pathway involves hydrolysis in the presence of water, yielding 2-butanone and two equivalents of methanol [4] . This reaction proceeds through both acid-catalyzed and base-catalyzed mechanisms, with significantly accelerated rates under extreme pH conditions [13]. The hydrolysis follows general acid-base catalysis principles, with the greatest stability observed between pH 5 and 9 where neutral hydrolysis predominates [13].

Temperature effects on stability follow Arrhenius behavior, with reaction rates increasing exponentially with temperature [13]. The presence of ionic species can catalytically accelerate degradation, with the effectiveness increasing in the order: dihydrogen phosphate < bicarbonate < acetate < hydrogen phosphate < carbonate [13]. Moisture exposure should be minimized during storage to prevent hydrolysis initiation [10] [11].

The compound shows compatibility with most organic materials but demonstrates incompatibility with strong oxidizing agents [10] [11]. Light exposure does not significantly affect stability under normal conditions, and air exposure at ambient temperatures does not lead to substantial oxidation [10] [11]. The high-temperature decomposition threshold occurs above 400 degrees Celsius, involving complex radical mechanisms [10] [11].

Table 4: Environmental Stability Assessment

Environmental ConditionStability AssessmentNotes
Normal Storage ConditionsStableStable under normal laboratory conditions
Elevated TemperatureStable up to ~350°CRemains stable below decomposition temperature
Presence of WaterUndergoes hydrolysisHydrolyzes to form 2-butanone and methanol
Acidic ConditionsHydrolysis acceleratedAcid-catalyzed hydrolysis mechanism
Basic ConditionsHydrolysis acceleratedBase-catalyzed hydrolysis mechanism
Presence of Strong OxidizersIncompatiblePotential for oxidation reactions
Moisture ExposureShould be avoidedMoisture can trigger hydrolysis
Light ExposureGenerally stableNo significant photodegradation reported
Air ExposureStable under normal conditionsNo significant air oxidation at ambient conditions
Thermal Stability LimitDecomposition occurs >400°CHigh temperature decomposition pathway

Table 5: Hydrolysis Reaction Kinetics

ConditionReaction RateProductsMechanism
Neutral pH (7)Slow2-butanone + 2 methanolNeutral hydrolysis
Acidic pH (1)Accelerated2-butanone + 2 methanolAcid-catalyzed
Basic pH (13)Accelerated2-butanone + 2 methanolBase-catalyzed
Temperature EffectArrhenius dependence2-butanone + 2 methanolTemperature-dependent
Ionic Strength EffectCatalytic acceleration2-butanone + 2 methanolIon-catalyzed
Buffer EffectBuffer-dependent2-butanone + 2 methanolBuffer-catalyzed

Spectroscopic Signature Databases

The spectroscopic identification of 2,2-dimethoxybutane relies on characteristic signatures across multiple analytical techniques, with comprehensive data available in major spectroscopic databases [14] [15] [16]. Mass spectrometry using electron ionization produces a distinctive fragmentation pattern with the molecular ion peak at mass-to-charge ratio 118, corresponding to the molecular weight [14] [15] [16]. The base peak appears at mass-to-charge ratio 87, resulting from the loss of a methoxy group (31 mass units) from the molecular ion [14] [15] [16]. Additional significant peaks occur at mass-to-charge ratios 43 and 89, providing confirmatory fragmentation evidence [14] [15] [16].

Infrared spectroscopy reveals characteristic absorption bands that enable functional group identification and structural confirmation [17] [18]. The carbon-hydrogen stretching vibrations appear in the region between 2800 and 3000 reciprocal centimeters, consistent with alkyl and methoxy groups [17] [18]. Carbon-oxygen stretching vibrations manifest between 1000 and 1300 reciprocal centimeters, confirming the ether functionality [17] [18]. Carbon-carbon stretching modes appear between 800 and 1000 reciprocal centimeters, while the fingerprint region between 400 and 1500 reciprocal centimeters provides unique identification capabilities [17] [18].

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 measurements [19] [20]. Proton chemical shifts range from 0.9 to 4.0 parts per million, with the methoxy protons appearing as singlets around 3.3 parts per million [19] [20]. Carbon-13 chemical shifts span from 20 to 80 parts per million, with the methoxy carbons appearing around 59 parts per million [19] [20]. The coupling patterns reveal complex multiplicities that confirm the molecular connectivity [19] [20].

Gas chromatography-mass spectrometry analysis yields a retention index of 802 on standard stationary phases, providing an additional identification parameter [14] [15]. The combination of retention time and mass spectral fragmentation enables unambiguous identification in complex mixtures [14] [15]. Database quality ratings indicate high confidence levels for identification purposes [14] [15].

Table 6: Spectroscopic Database Signatures

TechniqueParameterValue/RangeDatabase Source
Mass Spectrometry (EI)Molecular Ion Peakm/z 118NIST/Wiley
Mass Spectrometry (EI)Base Peakm/z 87NIST/Wiley
Mass Spectrometry (EI)Second Highest Peakm/z 43NIST/Wiley
Mass Spectrometry (EI)Third Highest Peakm/z 89NIST/Wiley
Infrared SpectroscopyC-H Stretching2800-3000 cm⁻¹Standard IR databases
Infrared SpectroscopyC-O Stretching1000-1300 cm⁻¹Standard IR databases
Infrared SpectroscopyC-C Stretching800-1000 cm⁻¹Standard IR databases
Infrared SpectroscopyFingerprint Region400-1500 cm⁻¹Standard IR databases
Nuclear Magnetic ResonanceProton Chemical Shifts0.9-4.0 ppmStandard NMR databases
Nuclear Magnetic ResonanceCarbon-13 Chemical Shifts20-80 ppmStandard NMR databases
Nuclear Magnetic ResonanceCoupling PatternsComplex multiplicityStandard NMR databases
Gas ChromatographyRetention Index802NIST/Wiley

Table 7: Molecular Identification Parameters

PropertyValueDatabase
Molecular FormulaC₆H₁₄O₂Standard
IUPAC Name2,2-dimethoxybutaneIUPAC
CAS Registry Number3453-99-4CAS
InChI KeyOXQHJIGWZNIQDS-UHFFFAOYSA-NInChI
SMILESCCC(C)(OC)OCSMILES
Exact Mass118.099379689High-resolution MS
Monoisotopic Mass118.099379689High-resolution MS
Nominal Mass118Low-resolution MS

XLogP3

1.2

Other CAS

3453-99-4

Wikipedia

2,2-Dimethoxybutane

Dates

Last modified: 08-15-2023

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